6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-2-phenylpyrazole with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biomolecules.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, including those involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 5-Methyl-7-ethylamino-s-triazolo[1,5-a]pyrimidine
- 7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific functional groups and their positions on the fused ring system.
Properties
Molecular Formula |
C15H15N3O |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
6-ethyl-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H15N3O/c1-3-12-10(2)16-14-9-13(17-18(14)15(12)19)11-7-5-4-6-8-11/h4-9,17H,3H2,1-2H3 |
InChI Key |
QGBYDNIXTOXVOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(NN2C1=O)C3=CC=CC=C3)C |
solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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